
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine
Descripción general
Descripción
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine (CAS 91189-07-0) is a pyrrolidine-based amine derivative with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol . Structurally, it features a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an ethylamine substituent at the 3-position via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Key Reaction Mechanisms
Reductive Amination
Reductive amination offers an alternative route for introducing the ethylamine moiety:
- Precursors : 1-Benzylpyrrolidine-3-carboxaldehyde derivatives and ethylamine.
- Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts (e.g., Pd/C) under acidic or basic conditions.
- Advantages :
- High regioselectivity for the formation of secondary amines.
- Scalability in industrial settings.
Detailed Experimental Protocols
Method 1: Reaction of 1-Benzyl-pyrroline-2,5-dione with Ethylamine Derivatives
Key Notes :
- The choice of ethylamine derivative (e.g., benzyl-protected amines) affects reaction efficiency.
- Deprotection requires careful pH control to avoid side reactions.
Method 2: Alkylation of Pyrrolidine with Benzyl Halides
Source : RSC Supplementary Information (C8SC03831G).
Mechanistic Insights :
- Alkylation proceeds via SN2 mechanisms, favoring primary amines with good leaving groups.
- Microwave irradiation accelerates reaction kinetics and minimizes side products.
Optimized Industrial-Scale Processes
Catalytic Hydrogenation and Resolution
Advantages :
- Resolution with tartaric acid hydrate enables enantiomer separation with high efficiency.
- Recyclable reagents reduce production costs.
Comparative Analysis of Methods
Parameter | Method 1 (CA1331623C) | Method 2 (C8SC03831G) | Method 3 (CN102603592A) |
---|---|---|---|
Reaction Time | 12–24 hours | 20 hours | 24–48 hours |
Yield | 65–85% | 75–85% | 90–95% |
Purity | >95% | >98% | >98% |
Scalability | Moderate | High | High |
Cost | Moderate | High | Moderate |
Critical Observations :
- Method 1 is suitable for small-scale syntheses but requires harsh deprotection conditions.
- Method 2 leverages microwave irradiation for rapid cyclization, ideal for high-throughput applications.
- Method 3 excels in enantioselective production, critical for pharmaceutical intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups onto the aromatic ring.
Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Acylation: Acyl chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride).
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized benzyl derivatives.
Acylation: Amides.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is primarily studied for its role as a precursor in the synthesis of various pharmaceutical agents. It has been implicated in the development of compounds that target specific biological pathways, particularly in the treatment of neurological disorders and cancer.
Case Study:
A study investigated the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using this compound as a starting material. These derivatives were shown to inhibit protein kinases, such as Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. The findings indicated potential therapeutic applications for autoimmune diseases and cancer treatment .
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its structural features allow it to act as a modulator of protein activity, providing insights into cellular mechanisms.
Example Application:
Research has demonstrated that derivatives of this compound can selectively inhibit certain kinases involved in cell proliferation and survival, making them valuable tools for understanding cancer biology .
Nanotechnology in Medicine
Recent advancements have seen the incorporation of this compound into nanocarriers for targeted drug delivery systems. This application enhances the bioavailability and efficacy of therapeutic agents.
Research Findings:
Studies have shown that nanoparticles modified with this compound can improve the delivery of anticancer drugs to tumor sites, thereby reducing systemic toxicity and enhancing therapeutic outcomes .
Data Tables
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Development | Synthesis precursor for drugs targeting neurological disorders and cancer | Inhibition of JAK3 for autoimmune disease treatment |
Biochemical Assays | Modulator of protein activity for enzyme interaction studies | Investigating kinase inhibition in cancer cells |
Nanotechnology | Enhancing drug delivery systems through nanoparticle modification | Targeted delivery of anticancer therapeutics |
Mecanismo De Acción
The mechanism of action of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparación Con Compuestos Similares
Structural Analogues and Physicochemical Properties
Key structural analogues of (1-benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine include:
Compound Name | CAS Number | Substituent Variations | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
1-Benzyl-N,N-dimethylpyrrolidin-3-amine | 69478-77-9 | Dimethylamine at 3-position | C₁₃H₂₀N₂ | 204.31 |
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine | 1354019-30-9 | Isopropylamine at 3-position (R-configuration) | C₁₄H₂₂N₂ | 218.34 |
(R)-N-Benzyl-N-ethylpyrrolidin-3-amine | 1353995-22-8 | Ethyl-benzyl substitution | C₁₄H₂₂N₂ | 218.34 |
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine | 1270911-03-9 | Additional ethylenediamine side chain | C₁₅H₂₅N₃ | 247.38 |
Key Observations :
- Chirality : The (R)-configuration in 1354019-30-9 and 1353995-22-8 may confer distinct stereoselective interactions with biological targets compared to the racemic or uncharacterized stereochemistry of the parent compound .
Bioactivity and Target Interactions
According to bioactivity clustering analyses, structurally similar compounds (Tanimoto similarity ≥0.8) often share overlapping modes of action . For example:
- 1-Benzyl-N,N-dimethylpyrrolidin-3-amine (69478-77-9) may exhibit similar GPCR modulation profiles due to its conserved benzyl-pyrrolidine scaffold.
- Chiral Analogues: (R)-configured derivatives (e.g., 1354019-30-9) could show enhanced selectivity for dopamine or serotonin transporters compared to non-chiral counterparts .
Research Implications and Gaps
- Bioactivity Profiling: Further studies are needed to correlate substituent variations (e.g., ethyl vs. isopropyl) with specific target affinities (e.g., sigma-1 receptor vs. monoamine transporters) .
- Synthetic Accessibility : The discontinuation of this compound highlights the need for improved synthetic routes to enable broader pharmacological exploration.
- Data Read-Across : Leveraging QSPR models and PubChem bioactivity data could accelerate the prediction of physicochemical properties (e.g., logP, solubility) for understudied analogues.
Actividad Biológica
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine, also known by its CAS number 91189-07-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on cancer cell viability and its mechanism of action, supported by case studies and relevant research findings.
- Molecular Formula : C14H22N2
- Molecular Weight : 218.34 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer therapy. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, particularly breast cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through in vitro assays on breast cancer cell lines such as MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
Case Study: MDA-MB-231 and MCF-7 Cell Lines
A series of experiments evaluated the effect of this compound on cell viability using MTT assays. The results indicated varying degrees of cytotoxicity depending on concentration:
Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
6.25 | Significant decrease | Minimal effect |
25 | Moderate decrease | Moderate decrease |
50 | Noticeable decrease | Significant decrease |
100 | High decrease | High decrease |
The compound demonstrated a significant reduction in cell viability at concentrations above 25 µM for the MDA-MB-231 line, suggesting its potential as a therapeutic agent against aggressive breast cancers .
The mechanism through which this compound exerts its effects may involve interactions with specific cellular pathways. The pyrrolidine ring structure is known to enhance binding affinity to various biological targets, including enzymes and receptors involved in cell proliferation and survival.
Structure–Activity Relationship (SAR)
Research has shown that modifications to the pyrrolidine structure can significantly impact biological activity. For example, the introduction of different substituents on the benzyl group or variations in the ethyl amine chain can alter the compound's affinity for target proteins, potentially enhancing its anticancer properties .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for producing (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine, and how can reaction yields be optimized?
- Methodological Answer : Allyl tributyl stannane-mediated synthesis is a validated approach for structurally similar amines, enabling stereoselective formation of homoallylic amines . Optimize yields by controlling stoichiometry (e.g., allyl stannane:amine ratio) and reaction temperature (typically 0–25°C). Monitor intermediates via TLC or HPLC to identify bottlenecks in multi-step pathways. For secondary amine alkylation, consider phase-transfer catalysis to enhance reactivity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For crystalline derivatives, single-crystal X-ray diffraction (as in structurally analogous 3-benzyloxypyridin-2-amine) provides definitive conformation validation . Thermogravimetric analysis (TGA) can assess thermal stability and decomposition thresholds .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) and fume hood use. Avoid inhalation/ingestion; implement spill containment measures. Refer to SDS guidelines for structurally related benzylpiperidine amines, which highlight risks of incomplete toxicological data and recommend neutralization protocols for acidic/basic waste .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s reactivity across different solvents or catalysts?
- Methodological Answer : Use kinetic isotope effects (KIEs) and computational modeling (DFT) to elucidate solvent-dependent transition states. For example, polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates in alkylation steps, while non-polar solvents favor SN2 pathways. Validate hypotheses via controlled experiments with deuterated analogs .
Q. What experimental designs are suitable for evaluating the environmental fate of this amine and its metabolites?
- Methodological Answer : Adopt split-plot designs (as in environmental studies for agrochemicals) to assess variables like soil pH, microbial activity, and UV exposure. Long-term monitoring (≥3 years) can track biodegradation pathways and bioaccumulation risks. Use LC-MS/MS to quantify metabolite levels in biotic/abiotic samples .
Q. How can researchers address discrepancies in reported pharmacological activity across in vitro vs. in vivo models?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism assays) to identify bioavailability limitations. For receptor-targeted activity, employ radioligand binding assays with tissue homogenates to compare affinity constants (Ki) between cell lines and animal models. Cross-validate using knockout/mutant organisms .
Q. What strategies minimize chiral inversion during storage or biological evaluation of enantiomerically pure forms?
- Methodological Answer : Store enantiopure samples at ≤−20°C in inert atmospheres (argon). Introduce steric hindrance via derivatization (e.g., acyl groups) at the pyrrolidine nitrogen. Monitor racemization via chiral HPLC with polysaccharide-based columns, adjusting pH to stabilize protonation states .
Q. Data Analysis & Interpretation
Q. How should conflicting toxicity data from acute vs. chronic exposure studies be reconciled?
- Methodological Answer : Apply dose-response modeling (e.g., benchmark dose analysis) to identify thresholds for adverse effects. Use transcriptomics/proteomics to differentiate adaptive vs. pathological responses. For example, oxidative stress markers (e.g., glutathione depletion) may indicate subacute toxicity missed in acute assays .
Q. What statistical frameworks are robust for analyzing structure-activity relationships (SAR) in amine derivatives?
- Methodological Answer : Multivariate regression (PLS, Random Forest) can handle nonlinear SAR trends. Include descriptors like logP, topological polar surface area, and Hammett constants. Validate models with leave-one-out cross-validation and external test sets from public databases (e.g., ChEMBL) .
Comparative & Cross-Disciplinary Questions
Q. How does the steric environment of the pyrrolidine ring influence catalytic or receptor-binding properties compared to piperidine analogs?
- Methodological Answer : Perform conformational analysis (NMR NOE, molecular dynamics) to map ring puckering and substituent orientations. Compare binding affinities in receptor assays (e.g., GPCRs) using pyrrolidine vs. piperidine derivatives. Computational docking (AutoDock Vina) can predict steric clashes or hydrogen-bonding differences .
Propiedades
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRNWWPARHIDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408589 | |
Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91189-07-0 | |
Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.